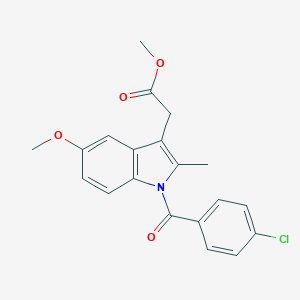
Methyl 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetate
Übersicht
Beschreibung
Synthesis Analysis
The compound can be synthesized using a method that involves direct preparation from N1-(p-chlorobenzoyl)-p-methoxyphenyl-hydrazine hydrochloride and levulinic acid, yielding excellent results (Yamamoto, 1968). Another approach involves the use of intermediates like 5-methoxy-2-nitrophenylacetyl chloride and thionyl chloride (Modi, Oglesby, & Archer, 2003).
Molecular Structure Analysis
The molecular structure of this compound is characterized by a short axis similar to other indomethacin analogues, with the structure influenced by weak C—H⋯O hydrogen bonds (Trask, Shan, Jones, & Motherwell, 2004).
Chemical Reactions and Properties
This compound can undergo various chemical reactions, forming derivatives with different biological activities. For instance, organotin derivatives of this compound have been synthesized and evaluated for cytotoxic properties (Camacho-Camacho et al., 2008). The compound also forms part of the structure of certain anti-inflammatory agents (Tanaka et al., 1986).
Physical Properties Analysis
The compound exhibits polymorphism with α, β, and γ crystal types, which can be obtained through recrystallization from different solvents (Yamamoto, 1968).
Chemical Properties Analysis
The chemical properties of methyl 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetate can be assessed through spectroscopic methods, such as FT-IR, FT-Raman, UV, 1H and 13C NMR, providing insights into its electronic nature, vibrational modes, and molecular structure (Almutairi et al., 2017).
Wissenschaftliche Forschungsanwendungen
Synthesis and Polymorphism : The compound has been synthesized and studied for its polymorphic forms, indicating its potential as a potent anti-inflammatory drug (Yamamoto, 1968).
Synthesis Techniques : Research demonstrates various synthesis methods for related indole compounds, highlighting the versatility and wide-ranging applications of this class of compounds in chemical synthesis (Yi, Cho, & Lee, 2005).
Methylation Studies : Studies on methylation of similar compounds reveal insights into chemical processes and potential applications in synthesis (Ames, Ansari, Lovesey, Novitt, & Simpson, 1971).
Quantification in Biological Samples : The compound has been utilized in the quantification of indomethacin in biological samples, highlighting its analytical applications (Plazonnet & Vandenheuvel, 1977).
Antimicrobial and Herbicidal Activities : Indole derivatives, including this compound, show promise in antimicrobial and herbicidal applications (Kalshetty, Gani, & Kalashetti, 2012).
New Synthesis Methods : Innovative methods for synthesizing this compound reduce stages and provide analytical tools for process control (Rusu, Cimpoiu, & Hodişan, 1998).
Cytotoxic Activity in Cancer Treatment : Organotin derivatives of indomethacin, a related compound, exhibit cytotoxic activity against cancer cells (Camacho-Camacho et al., 2008).
Pharmacological Profiles : The compound has been explored for its anti-inflammatory and antipyretic properties, with minimal side effects (Tanaka et al., 1986).
Potential in Treating Inflammatory Conditions : Its potent anti-inflammatory and antipyretic capabilities suggest its utility in various inflammatory conditions and fevers (Winter, Risley, & Nuss, 1963).
COX-2 Inhibitor Applications : Novel esters of this compound show potential as COX-2 inhibitors, important in managing inflammation (Shi, Hu, Xu, & Jiang, 2012).
Intermediary in Chemical Reactions : It serves as an intermediate in various chemical reactions, such as cyclization and reductive cyclization (Modi, Oglesby, & Archer, 2003).
Oxidations and Functionalizations : The compound undergoes oxidation and nitration processes to produce novel functionalized derivatives (Morales-Ríos, Bucio-Vásquez, & Joseph-Nathan, 1993).
Safety And Hazards
Eigenschaften
IUPAC Name |
methyl 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO4/c1-12-16(11-19(23)26-3)17-10-15(25-2)8-9-18(17)22(12)20(24)13-4-6-14(21)7-5-13/h4-10H,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKHORWCUMZIORR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30166800 | |
| Record name | Indole-3-acetic acid, 1-(p-chlorobenzoyl)-5-methoxy-2-methyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30166800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetate | |
CAS RN |
1601-18-9 | |
| Record name | Methyl 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1601-18-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Indole-3-acetic acid, 1-(p-chlorobenzoyl)-5-methoxy-2-methyl-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001601189 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Indole-3-acetic acid, 1-(p-chlorobenzoyl)-5-methoxy-2-methyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30166800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.996 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Indometacin methylester | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V7N8G32K46 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



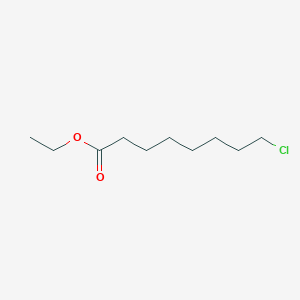
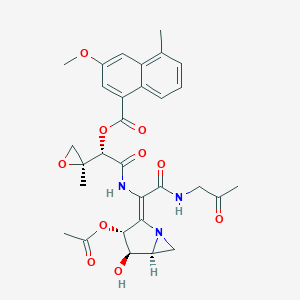
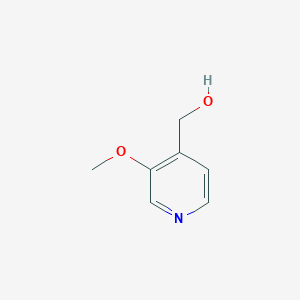
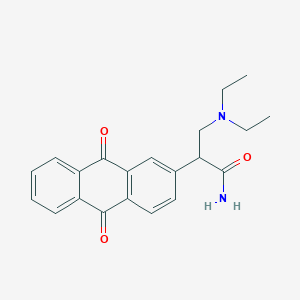
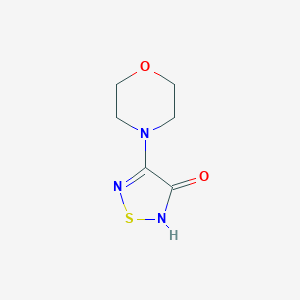
![(+)-3-[3-(Tert-butylamino)-2-hydroxypropoxy]-4-morpholino-1,2,5-thiadiazole maleate](/img/structure/B28685.png)
![4-[4-[(2S)-2-Oxiranylmethoxy]-1,2,5-thiadiazol-3-YL]-morpholine](/img/structure/B28686.png)
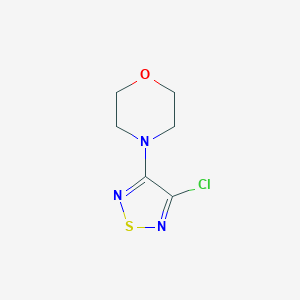
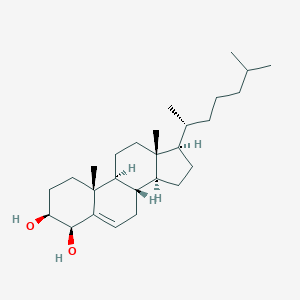
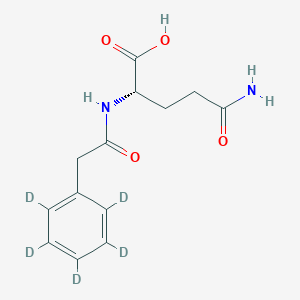
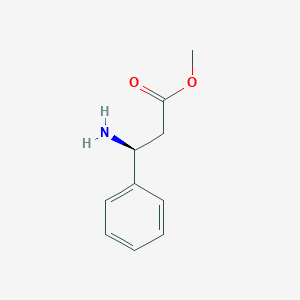
![(1R,3s,5S)-8-Benzyl-3-(3-isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B28706.png)
![N-((1R,3s,5S)-8-Benzyl-8-azabicyclo[3.2.1]octan-3-yl)isobutyramide](/img/structure/B28707.png)
![[(E,1R,2R)-1-[(2S,5S,11S,14S,17S,20S,23R,26S,29S,32S)-5-ethyl-1,7,10,16,20,23,25,26,31-nonamethyl-11,17,26,29-tetrakis(2-methylpropyl)-3,6,9,12,15,18,21,24,27,30,33-undecaoxo-14,32-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacont-2-yl]-2-methylhex-4-enyl] acetate](/img/structure/B28709.png)